molecular formula C7H16BrO3P B1587420 Diisopropyl bromomethylphosphonate CAS No. 98432-80-5

Diisopropyl bromomethylphosphonate

Cat. No. B1587420
CAS RN: 98432-80-5
M. Wt: 259.08 g/mol
InChI Key: JNONGIUWXHOEEN-UHFFFAOYSA-N
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Description

Diisopropyl bromomethylphosphonate (DIBMP) is an organophosphonate compound that is widely used in scientific research and laboratory experiments. It is a colorless liquid with a pungent odor and is soluble in water and alcohol. DIBMP is a potent inhibitor of enzymes and has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

Structural and Computational Studies

Diisopropyl bromomethylphosphonate is used in the synthesis of α-aminophosphonates, which have been extensively studied for their structural and computational aspects. These studies include the analysis of their crystal structures and molecular docking with SARS-CoV-2 proteins, indicating potential applications in antiviral research (Alkhimova, Babashkina, & Safin, 2021).

Synthetic Chemistry

Diisopropyl bromomethylphosphonate is a key reagent in synthetic chemistry for generating various phosphonate compounds. For example, its use in the stereoselective bromohydroxylation of unsaturated phosphonates under acidic conditions demonstrates its versatility in organic synthesis (Xin, 2004). It is also involved in the synthesis of monosulfones and mercapto-phosphono substituted heterocycles (Wong, Olmstead, & Gervay-Hague, 2007), (Masson, Saint-Clair, & Saquet, 1994).

Electrosynthesis

In electrosynthesis, diisopropyl bromomethylphosphonate is used for the efficient synthesis of 1,1-dichloroalkylphosphonates, highlighting its role in modern electrochemical processes (Jubault, Feasson, & Collignon, 1995).

Chemical Kinetics and Pyrolysis

The compound also finds applications in chemical kinetics and pyrolysis studies. For example, the gas-phase pyrolysis of diisopropyl methylphosphonate, a related compound, offers insights into the decomposition behavior of organophosphorus chemical warfare agents (Zegers & Fisher, 1998).

properties

IUPAC Name

2-[bromomethyl(propan-2-yloxy)phosphoryl]oxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16BrO3P/c1-6(2)10-12(9,5-8)11-7(3)4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNONGIUWXHOEEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(CBr)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402436
Record name Diisopropyl bromomethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisopropyl bromomethylphosphonate

CAS RN

98432-80-5
Record name Diisopropyl bromomethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonic acid, P-(bromomethyl)-, bis(1-methylethyl) ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
CM Timperley - Best Synthetic Methods, 2015 - Elsevier
Synthetic methods for phosphonyl compounds are described. The methods cover 37 classes of compounds. These include species of general structure: R(R'O)P(O)H, RP(O)X 2 [X = Cl, …
Number of citations: 7 www.sciencedirect.com
MD Fletcher - Organophosphorus Reagents, 2004 - books.google.com
1. Introduction A phospho-transfer process is the transfer of a phospho group,[(RO) 2P= O] or derivative thereof, between chemical sites. When this process results in the formation of a …
Number of citations: 2 books.google.com
P Doláková - 2008 - dspace.cuni.cz
Various nucleoside antimetabolites, modified either at heterocyclic base or sugar moiety, are widely used for treatment of cancer and leukemia, 1 as well as viral diseases. 2 Nucleoside …
Number of citations: 0 dspace.cuni.cz
M Krečmerová - Herpesviridae—a look into this unique family of …, 2012 - books.google.com
… based on use of diisopropyl bromomethylphosphonate (Göbel et al.… synthesis of diisopropyl bromomethylphosphonate (and … Diisopropyl bromomethylphosphonate thus can be prepared …
Number of citations: 12 books.google.com
MJ Hadd, MA Smith, J Gervay-Hague - Tetrahedron Letters, 2001 - Elsevier
… The synthesis of 8 9 began with commercially available diisopropyl bromomethylphosphonate 5, which was treated with potassium thioacetate to afford 6. Deprotection of the thioester …
Number of citations: 14 www.sciencedirect.com
Z Li, Z Liu, DW Cho, J Zou, M Gong, RM Breece… - Journal of inorganic …, 2011 - Elsevier
… -protected pyridone 11 with diisopropyl bromomethylphosphonate followed by trimethylsilyl … N-Alkylation of 17 with diisopropyl bromomethylphosphonate and ester deprotection led to …
Number of citations: 31 www.sciencedirect.com
A Kim, JH Hong - Archiv der Pharmazie: An International …, 2005 - Wiley Online Library
… For the synthesis of phosphonic acid nucleosides, the hydroxyl group of 5 was phosphonated by treating them with diisopropyl bromomethylphosphonate in anhydrous DMF to give the …
Number of citations: 6 onlinelibrary.wiley.com
A Kim, JH Hong - Nucleosides, Nucleotides, and Nucleic Acids, 2006 - Taylor & Francis
… The hydroxy group of compound 11 was phosphonylated by treating with diisopropyl bromomethylphosphonate in the presence of anhydrous DMF to give 13. Silyl protection group was …
Number of citations: 7 www.tandfonline.com
A Kim, JH Hong - Nucleosides, Nucleotides, and Nucleic Acids, 2006 - Taylor & Francis
… The hydroxyl group of 8 was phosphonated by treating with diisopropyl bromomethylphosphonate in an anhydrous THF to give the key intermediate 9, which was readily desilylated by …
Number of citations: 9 www.tandfonline.com
WA Trochimczuk - European polymer journal, 1999 - Elsevier
… 1,1-Dicarboxylate-2-ethanephosphonate was obtained in a similar manner from sodium derivative of diethyl malonate and diisopropyl bromomethylphosphonate. …
Number of citations: 32 www.sciencedirect.com

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